8-Chloro-3-(oxiran-2-ylmethoxy)quinoline
Description
Properties
IUPAC Name |
8-chloro-3-(oxiran-2-ylmethoxy)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-11-3-1-2-8-4-9(5-14-12(8)11)15-6-10-7-16-10/h1-5,10H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVMVSXXSSTIQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CN=C3C(=C2)C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-(oxiran-2-ylmethoxy)quinoline typically involves the following steps:
Starting Material: The synthesis begins with 8-chloroquinoline.
Epoxidation: The introduction of the oxirane ring is achieved by reacting 8-chloroquinoline with epichlorohydrin under basic conditions. This reaction forms the oxirane ring at the 3-position via nucleophilic substitution.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3-(oxiran-2-ylmethoxy)quinoline can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) are often employed.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of 8-hydroxy-3-(oxiran-2-ylmethoxy)quinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloro-3-(oxiran-2-ylmethoxy)quinoline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-Chloro-3-(oxiran-2-ylmethoxy)quinoline involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modification of enzyme activity. The chloro group can enhance the compound’s binding affinity to specific targets, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
Quinoline derivatives exhibit diverse pharmacological properties depending on substitution patterns. Below is a comparative analysis of 8-Chloro-3-(oxiran-2-ylmethoxy)quinoline with structurally related compounds:
Table 1: Structural and Functional Comparison of Quinoline Derivatives
Key Differences and Implications
Substituent Position and Reactivity: The 3-position substitution in this compound contrasts with the more common 4-position modifications (e.g., chloroquine’s piperazine ). This positional shift alters electronic distribution, as shown in DFT studies: 3-substituents induce greater polarization of the quinoline ring compared to 4-substituents, enhancing electrophilicity . The epoxide group’s strained three-membered ring confers high reactivity toward nucleophiles (e.g., cysteine residues), making it suitable for targeted covalent drug design .
Chloroquine’s 4-piperazinyl group facilitates lysosomal accumulation, whereas the 3-epoxide moiety may limit such tropism due to steric hindrance .
Synthetic Accessibility: Electrochemical methods for 8-chloro-3-substituted quinolines (e.g., sulfonylation ) offer advantages over transition-metal catalysis, reducing costs and bypassing halogenated intermediates. Epoxide installation may require epoxidation of allylic alcohols or epichlorohydrin coupling, as seen in related systems .
Physicochemical Properties: The epoxide group increases hydrophilicity compared to 8-Chloro-7-methoxyquinoline (logP reduced by ~0.5 units) but less than sulfonyl derivatives (e.g., 8-Chloro-3-(4-morpholinylsulfonyl)quinoline) . Substituent effects on NMR shifts are notable: 3-substituents cause downfield shifts of H-2 protons by 0.4–0.6 ppm due to ortho-effects, aiding structural characterization .
Q & A
Q. What are the common synthetic routes for 8-Chloro-3-(oxiran-2-ylmethoxy)quinoline, and what critical reaction parameters influence yield?
Methodological Answer: Synthesis typically involves multi-step functionalization of the quinoline core. Key steps include:
- Chlorination at Position 8 : Use POCl₃ or PCl₅ under reflux conditions (60–80°C) in anhydrous DMF, ensuring stoichiometric control to avoid over-chlorination .
- Epoxide (Oxirane) Introduction : React 3-hydroxyquinoline intermediates with epichlorohydrin under basic conditions (e.g., K₂CO₃ in DMF) at 50–60°C. Monitor reaction progress via TLC to prevent side reactions like ring-opening .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity. Yields range from 40–65%, depending on stepwise optimization .
Q. Table 1: Synthetic Optimization Parameters
| Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Chlorination | POCl₃, DMF, 80°C, 12h | 50–70% | Competing oxidation byproducts |
| Epoxide Functionalization | Epichlorohydrin, K₂CO₃, DMF, 50°C | 40–60% | Hydrolysis of epoxide group |
| Final Purification | Silica gel chromatography | >95% purity | Co-elution with impurities |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns. Key signals include:
- Quinoline H-2 proton at δ 8.9–9.1 ppm (deshielded due to adjacent chlorine).
- Epoxide methylene protons as AB system (δ 3.5–4.5 ppm, J = 4–5 Hz) .
- X-ray Crystallography : Resolves stereochemistry of the epoxide group. Crystallize in ethyl acetate/petroleum ether; space group typically P2₁/c with Z = 4 .
- Mass Spectrometry : High-resolution ESI-MS provides accurate molecular ion ([M+H]⁺ at m/z 264.0425) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the epoxidation step?
Methodological Answer: Low yields often arise from epoxide ring-opening due to moisture or acidic conditions. Strategies include:
- Moisture Control : Use anhydrous solvents (DMF, THF) and molecular sieves .
- Base Selection : Replace K₂CO₃ with milder bases (e.g., NaHCO₃) to reduce hydrolysis risk .
- Temperature Modulation : Lower reaction temperature (40–50°C) with extended reaction time (24–36h) to favor epoxide stability .
- In Situ Monitoring : Use FT-IR to track epoxide formation (C-O-C stretch at ~1250 cm⁻¹) .
Q. How should researchers address discrepancies in reported biological activity data (e.g., IC₅₀ variability in antimicrobial assays)?
Methodological Answer: Variability arises from differences in assay design or compound purity. Mitigation strategies:
- Standardized Assays : Use CLSI guidelines for antimicrobial testing. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) .
- Dose-Response Curves : Test 5–7 concentrations in triplicate. Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism) .
- Purity Validation : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) before testing .
Q. Table 2: Comparative Bioactivity Data
| Study | Target Microbe | IC₅₀ (µM) | Purity | Solvent Used |
|---|---|---|---|---|
| A (2023) | S. aureus | 12.5 | 98% | DMSO |
| B (2024) | E. coli | 25.0 | 90% | Ethanol |
Q. What advanced techniques elucidate the compound’s binding mechanism to target enzymes (e.g., cytochrome P450)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a CM5 chip; measure binding kinetics (ka/kd) at varying compound concentrations (1–100 µM) .
- Isothermal Titration Calorimetry (ITC) : Titrate this compound into enzyme solution (20 mM Tris-HCl, pH 7.4) to determine ΔH and Kd .
- Molecular Dynamics (MD) Simulations : Use Schrödinger Suite or GROMACS to model epoxide-enzyme interactions. Key parameters: RMSD <2 Å, binding free energy (ΔG) via MM-PBSA .
Q. How do structural modifications (e.g., replacing chlorine with fluorine) impact physicochemical properties?
Methodological Answer:
- LogP Calculations : Use MarvinSketch or ACD/Labs to predict lipophilicity. Chlorine increases logP by ~0.5 vs. fluorine .
- Solubility Testing : Shake-flask method in PBS (pH 7.4). Chlorine reduces aqueous solubility (0.1 mg/mL) vs. fluorine (0.3 mg/mL) due to higher hydrophobicity .
- Thermal Stability : DSC/TGA shows chlorine derivatives decompose at 200–220°C, while fluorine analogs are stable up to 240°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
